4-Nitrosothiomorpholine

Carcinogenicity Organotropism Nitrosamine toxicology

4-Nitrosothiomorpholine (N-nitrosothiomorpholine, molecular formula C₄H₈N₂OS, molecular weight 132.18 g/mol) is a cyclic N-nitrosamine derived from thiomorpholine, distinguished by a nitroso group attached to the ring nitrogen and the replacement of the morpholine oxygen atom with sulfur. It belongs to the ICH M7 cohort of concern (CoC) nitrosamines, compounds recognized as highly potent carcinogens requiring control below the threshold of toxicological concern (TTC) of 1.5 μg/day.

Molecular Formula C4H8N2OS
Molecular Weight 132.19 g/mol
CAS No. 26541-51-5
Cat. No. B3050511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrosothiomorpholine
CAS26541-51-5
Molecular FormulaC4H8N2OS
Molecular Weight132.19 g/mol
Structural Identifiers
SMILESC1CSCCN1N=O
InChIInChI=1S/C4H8N2OS/c7-5-6-1-3-8-4-2-6/h1-4H2
InChIKeyOMDNEQQMLDYBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrosothiomorpholine (CAS 26541-51-5): Procurement-Grade Cyclic N-Nitrosamine Reference Standard for Pharmaceutical Impurity Testing


4-Nitrosothiomorpholine (N-nitrosothiomorpholine, molecular formula C₄H₈N₂OS, molecular weight 132.18 g/mol) is a cyclic N-nitrosamine derived from thiomorpholine, distinguished by a nitroso group attached to the ring nitrogen and the replacement of the morpholine oxygen atom with sulfur [1]. It belongs to the ICH M7 cohort of concern (CoC) nitrosamines, compounds recognized as highly potent carcinogens requiring control below the threshold of toxicological concern (TTC) of 1.5 μg/day [2]. Unlike its oxygen analog N-nitrosomorpholine, which exhibits broad-spectrum hepatic and vascular carcinogenicity, 4-nitrosothiomorpholine demonstrates a striking organotropism for the esophagus and tongue in rodent models [3]. This compound is commercially supplied by multiple vendors (Enamine, SynZeal, Veeprho, Axios Research, Clearsynth) at typical purities of ≥95%, with prices starting at approximately $311 per 100 mg [1][4][5].

Why N-Nitrosomorpholine or Other Cyclic Nitrosamines Cannot Substitute for 4-Nitrosothiomorpholine in Analytical and Toxicological Workflows


Cyclic N-nitrosamines that differ only in heteroatom composition or ring size exhibit fundamentally divergent carcinogenic target organ profiles, metabolic activation requirements, mutagenicity signatures, and physicochemical properties—rendering them non-interchangeable as reference standards, impurity markers, or toxicological probes [1][2]. The sulfur atom in 4-nitrosothiomorpholine alters ring electronics, lipophilicity (LogP 0.4 vs. −0.44 for N-nitrosomorpholine), and vapor pressure (0.00163 mmHg at 25°C vs. 0.036 mmHg at 20°C for the oxygen analog), directly impacting chromatographic retention times, extraction recoveries, and method limit of detection (LOD)/limit of quantification (LOQ) in LC-MS/MS and GC-TEA analyses [3]. The quantitative evidence below demonstrates that 4-nitrosothiomorpholine occupies a distinct position in the nitrosamine landscape—one that cannot be approximated by the more commonly studied N-nitrosomorpholine or N-nitrosopiperazine when organ-specific carcinogenic potency, mutagenicity classification, or pharmaceutical impurity identity confirmation is the decision variable.

Quantitative Differentiation Evidence for 4-Nitrosothiomorpholine Against Closest Analogs: A Comparator-Based Procurement Guide


Organ-Specific Carcinogenicity: Esophageal and Tongue Tropism vs. Multi-Organ Carcinogens N-Nitrosomorpholine and N-Nitrosopiperazine

In a direct head-to-head chronic feeding study in rats, Garcia et al. (1970) administered nitrosothiomorpholine and 1-nitrosopiperazine via drinking water at 50 mg/L and 200 mg/L. Nitrosothiomorpholine produced benign and malignant tumors exclusively of the esophagus and tongue, whereas 1-nitrosopiperazine induced tumors across a wide range of organs and tissues with no site selectivity [1]. By cross-study comparison with CPDB data, N-nitrosomorpholine targets the liver, vascular system, nasal cavity, and oral cavity in rats—a fundamentally different carcinogenic pattern [2].

Carcinogenicity Organotropism Nitrosamine toxicology

Carcinogenic Potency (TD50): ~49-Fold Less Potent Carcinogen than N-Nitrosomorpholine, with Distinct Implications for Acceptable Intake Derivation

The CPDB reports a rat TD50 of 5.39 mg/kg/day for 4-nitrosothiomorpholine (harmonic mean from multiple experiments on esophageal tumors) versus 0.109 mg/kg/day for N-nitrosomorpholine (harmonic mean, liver tumors) and 8.78 mg/kg/day for N-nitrosopiperazine (all tumor bearing animals) [1]. This 49.4-fold lower carcinogenic potency relative to N-nitrosomorpholine has direct regulatory consequences: under ICH M7 guidelines, the derived acceptable intake (AI) for 4-nitrosothiomorpholine is proportionally higher, permitting less stringent control limits in pharmaceutical products where this specific nitrosamine is the impurity of concern [2].

TD50 Carcinogenic potency ICH M7 acceptable intake

Acute Oral Toxicity (LD50): 2.8-Fold More Acutely Toxic than N-Nitrosopiperazine in the Same Rat Model

Garcia et al. (1970) directly compared acute toxicities in the same rat study, determining LD50 values of 800 mg/kg for nitrosothiomorpholine versus 2260 mg/kg for 1-nitrosopiperazine—a 2.8-fold difference in acute oral toxicity [1]. By cross-study comparison, N-nitrosomorpholine oral LD50 in rats is reported as 320 mg/kg (Druckrey et al., 1967), indicating that 4-nitrosothiomorpholine occupies an intermediate acute toxicity position: less acutely toxic than the oxygen analog but more acutely toxic than the piperazine analog [2].

Acute toxicity LD50 Nitrosamine safety

Mutagenicity Profile: Nonmutagenic in the Drosophila X-Linked Recessive-Lethal Assay vs. Mutagenic Nitrosomorpholines and Nitrosopiperazines

Nix et al. (1980) directly compared 18 cyclic nitrosamines in the Drosophila melanogaster X-linked recessive-lethal assay. Nitrosothiomorpholine was among 6 compounds classified as nonmutagenic, contrasting with the mutagenic activity observed for nitrosomorpholine (NMOR) and multiple nitrosopiperazines in the same study [1]. This finding is particularly notable because the compound is unequivocally carcinogenic in rats (esophagus/tongue tumors), demonstrating a dissociation between mutagenicity in this specific in vivo assay and carcinogenicity that is not observed for the oxygen analog nitrosomorpholine [2].

Mutagenicity Genotoxicity Drosophila assay

Physicochemical Properties: Higher Boiling Point, Lower Vapor Pressure, and Higher Lipophilicity vs. N-Nitrosomorpholine Drive Distinct Analytical Method Parameters

The sulfur-for-oxygen substitution in 4-nitrosothiomorpholine produces pronounced shifts in key physicochemical properties relative to N-nitrosomorpholine. The boiling point increases by ~79°C (303.8°C at 760 mmHg vs. 224–224.5°C at 747 mmHg), vapor pressure drops ~22-fold (0.00163 mmHg at 25°C vs. 0.036 mmHg at 20°C), and LogP increases from −0.44 to +0.4 [1]. These differences mandate distinct GC injection port temperatures, column temperature programs, and headspace sampling conditions; they also affect solid-phase extraction (SPE) recoveries and reversed-phase LC retention times [2].

Physicochemical properties Chromatography Analytical method development

Pharmaceutical Impurity Reference Standard: Regulatory-Grade Characterization Distinct from Research-Grade Nitrosamine Analogs

4-Nitrosothiomorpholine is commercially supplied as a fully characterized nitrosamine reference standard with documentation compliant with USP, EP, EMA, JP, and BP regulatory guidelines, specifically purposed for ANDA/NDA analytical method development, method validation (AMV), and quality control (QC) applications [1][2]. It serves as a certified impurity marker for cysteamine and asenapine commercial production, with traceability to pharmacopeial standards provided based on feasibility [3][4]. In contrast, N-nitrosomorpholine, while also a known carcinogen, is not marketed with the same breadth of regulatory-grade characterization for pharmaceutical nitrosamine impurity testing programs .

Reference standard Nitrosamine impurity Pharmaceutical QC

Where 4-Nitrosothiomorpholine (CAS 26541-51-5) Delivers Irreplaceable Value: Application Scenarios Derived from Quantitative Evidence


Esophageal Carcinogenesis Research Models Requiring Organ-Specific Tumor Induction

Investigators modeling squamous cell carcinoma of the esophagus in rodents should select 4-nitrosothiomorpholine over N-nitrosomorpholine or N-nitrosopiperazine, as it is the only cyclic nitrosamine in this series that produces exclusive esophageal and tongue tumors [1]. The Garcia et al. (1970) protocol (50–200 mg/L in drinking water, chronic exposure) provides a validated induction method, with the earliest esophageal carcinoma observed at 46 weeks in high-dose females [1]. N-Nitrosomorpholine, by contrast, primarily induces liver and vascular tumors (rat TD50 0.109 mg/kg/day for liver) and cannot serve as a substitute for esophageal-specific models [2].

LC-MS/MS and GC-TEA Method Development for Nitrosamine Impurity Quantification in Cysteamine and Asenapine Drug Products

Pharmaceutical analytical laboratories developing nitrosamine impurity methods for cysteamine or asenapine ANDA/NDA filings must use authentic 4-nitrosothiomorpholine reference standard to establish method specificity, LOD, and LOQ [1][2]. The compound's distinct physicochemical profile—boiling point 303.8°C, vapor pressure 0.00163 mmHg, LogP 0.4—requires method parameters that differ from those used for N-nitrosomorpholine (BP 224°C, VP 0.036 mmHg, LogP −0.44) [3][4]. Using the wrong nitrosamine standard risks inaccurate retention time assignment, compromised extraction recovery, and failed method validation during regulatory review.

Derivation of Compound-Specific Acceptable Intake Limits for Nitrosamine Risk Assessment per ICH M7

Regulatory toxicologists and pharmaceutical quality assessors calculating compound-specific acceptable intakes (AIs) for nitrosamine impurities must use the correct TD50 value: 5.39 mg/kg/day for 4-nitrosothiomorpholine [1]. Applying the N-nitrosomorpholine TD50 (0.109 mg/kg/day) or N-nitrosopiperazine TD50 (8.78 mg/kg/day) would produce AIs that are either ~49-fold too conservative or ~1.6-fold too permissive, respectively [1]. The resulting AI of approximately 5.4 μg/day (at 1:100,000 excess cancer risk) defines the analytical sensitivity target that impurity methods must achieve—a threshold that 4-nitrosothiomorpholine reference standards are certified to support [2].

Investigation of Non-Genotoxic Carcinogenesis Mechanisms in Nitrosamine Toxicology

4-Nitrosothiomorpholine's nonmutagenic classification in the Drosophila X-linked recessive-lethal assay [1], despite its unequivocal rodent esophageal carcinogenicity [2], makes it a uniquely valuable probe for dissecting nongenotoxic carcinogenic mechanisms—including epigenetic alterations, chronic inflammation-driven tumor promotion, or sulfur-mediated metabolic activation pathways distinct from the α-hydroxylation route dominant in N-nitrosomorpholine [1][3]. Laboratories studying structure-activity relationships (SAR) in nitrosamine carcinogenesis require the authentic sulfur-containing compound, as the oxygen analog N-nitrosomorpholine follows a different mutagenic and metabolic trajectory.

Quote Request

Request a Quote for 4-Nitrosothiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.